molecular formula C20H23ClN2O3S B2354058 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 954714-39-7

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2354058
CAS RN: 954714-39-7
M. Wt: 406.93
InChI Key: HRHMXMNRMKGYIC-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

This compound has potential applications in asymmetric synthesis . Asymmetric synthesis is crucial for creating compounds with specific chirality, a property important in many drugs and biologically active molecules. The chiral center in this compound could be used to induce chirality in other molecules, making it a valuable intermediate in the synthesis of enantiomerically pure substances .

Electrophilic Cyanation

The related structure of the compound suggests its use in electrophilic cyanation reactions. These reactions are important for introducing a cyanide group into molecules, which can then be transformed into a variety of functional groups, such as carboxylic acids, amines, and amides. This process is valuable in the synthesis of pharmaceuticals and agrochemicals .

Antiviral Activity

Sulfonamide derivatives, which are structurally similar to the compound , have been shown to possess antiviral activity . This suggests that our compound could be explored for its efficacy against viruses, contributing to the development of new antiviral drugs .

Antibiotic Revolution

The sulfonamide group in the compound is reminiscent of sulfonamide drugs, which revolutionized antibiotics. This implies that the compound could be investigated for its antibacterial properties , potentially leading to the discovery of new antibiotics .

Agricultural Applications

Given the biological activity of similar sulfonamide derivatives, this compound could have applications in agriculture. It might be used to develop new pesticides or herbicides , providing a chemical basis for protecting crops against pests and diseases .

Advanced Intermediate for Nitrogen-Rich Molecules

Cyanamides are building blocks for nitrogen-rich molecules, which are important in various fields, including pharmaceuticals and materials science. The compound could serve as an advanced intermediate for constructing such molecules, due to the presence of the cyanamide moiety .

Mechanism of Action

Target of Action

The compound’s primary targets are Botrytis cinerea and Alternaria alternata , which are major plant pathogens . These pathogens are responsible for various plant diseases, affecting the health and yield of crops.

Mode of Action

The compound acts by inhibiting the mitochondrial respiration of fungi . It blocks the electron transfer within the respiratory chain, causing severe disruption of essential cellular biochemical processes, which results in the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial respiratory chain . By inhibiting this pathway, the compound disrupts the production of energy-rich ATP, which is crucial for supporting a range of essential processes in the fungal cell . This leads to the cessation of fungal growth and eventually the death of the pathogen.

Pharmacokinetics

Similar compounds have been shown to be absorbed to some extent after oral administration, with the majority of the dose being eliminated in the feces .

Result of Action

The result of the compound’s action is the effective control of major plant pathogens, including Botrytis cinerea and Alternaria alternata . This leads to healthier plants and improved crop yields.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of the pathogen and its resistance to the compound Additionally, environmental conditions such as temperature, humidity, and pH can affect the stability and activity of the compound

properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-13-8-14(2)20(15(3)9-13)27(25,26)22-11-16-10-19(24)23(12-16)18-6-4-17(21)5-7-18/h4-9,16,22H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHMXMNRMKGYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

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